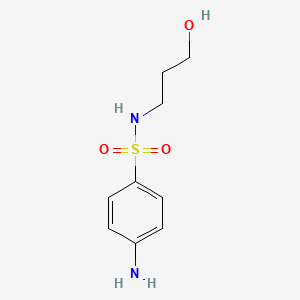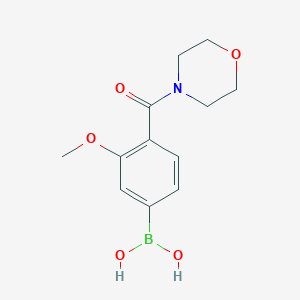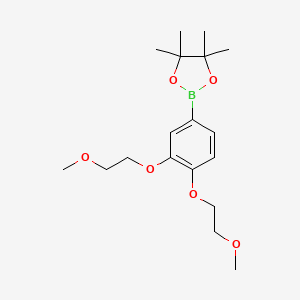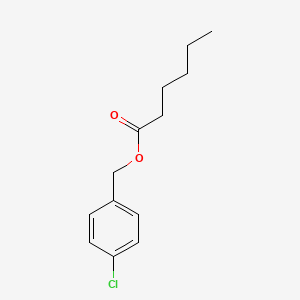
4-Chlorobenzyl hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorobenzyl hexanoate is an organic compound with the molecular formula C13H17ClO2 It is an ester formed from 4-chlorobenzyl alcohol and hexanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chlorobenzyl hexanoate typically involves the esterification of 4-chlorobenzyl alcohol with hexanoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction, minimizing the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions: 4-Chlorobenzyl hexanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction of the ester can yield alcohols.
Substitution: The chlorine atom on the benzyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed:
Oxidation: 4-Chlorobenzoic acid and hexanoic acid.
Reduction: 4-Chlorobenzyl alcohol and hexanol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chlorobenzyl hexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving esterases and their role in metabolic pathways.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 4-chlorobenzyl hexanoate involves its interaction with esterases, enzymes that hydrolyze esters into their corresponding alcohols and acids. The molecular targets include the active sites of these enzymes, where the ester bond is cleaved, releasing 4-chlorobenzyl alcohol and hexanoic acid. This hydrolysis reaction is crucial in various biological processes and can be exploited in drug delivery systems to release active pharmaceutical ingredients in a controlled manner.
Comparison with Similar Compounds
4-Chlorobenzyl acetate: An ester formed from 4-chlorobenzyl alcohol and acetic acid.
4-Chlorobenzyl butyrate: An ester formed from 4-chlorobenzyl alcohol and butyric acid.
4-Chlorobenzyl propionate: An ester formed from 4-chlorobenzyl alcohol and propionic acid.
Comparison: 4-Chlorobenzyl hexanoate is unique due to its longer carbon chain compared to similar esters like 4-chlorobenzyl acetate and 4-chlorobenzyl butyrate. This longer chain can influence its physical properties, such as boiling point and solubility, as well as its reactivity in chemical reactions. Additionally, the hexanoate ester may exhibit different biological activities and applications compared to its shorter-chain counterparts.
Properties
CAS No. |
30692-70-7 |
|---|---|
Molecular Formula |
C13H17ClO2 |
Molecular Weight |
240.72 g/mol |
IUPAC Name |
(4-chlorophenyl)methyl hexanoate |
InChI |
InChI=1S/C13H17ClO2/c1-2-3-4-5-13(15)16-10-11-6-8-12(14)9-7-11/h6-9H,2-5,10H2,1H3 |
InChI Key |
QZFQNKCPEWCYII-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OCC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1-Dimethyl-2-oxaspiro[4.5]decan-8-one](/img/structure/B13989037.png)
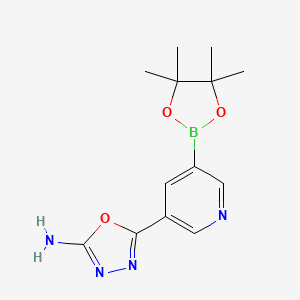
![2,2,2-Trifluoro-N-(4-fluorophenyl)-N-[2-(2,2,2-trifluoroacetamido)ethyl]acetamide](/img/structure/B13989046.png)
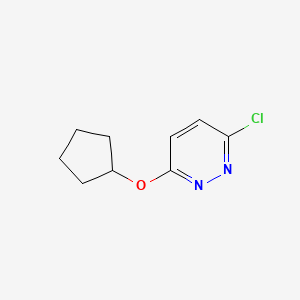
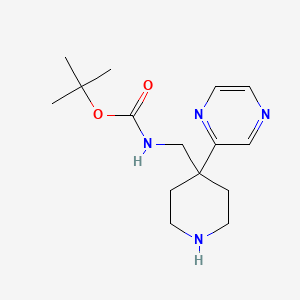
dimethyl-](/img/structure/B13989057.png)

![4-[(2,4-Dinitrophenyl)sulfanyl]-n,n-diethylaniline](/img/structure/B13989070.png)
